molecular formula C7H5BrO B122850 2-Bromobenzaldehyde CAS No. 6630-33-7

2-Bromobenzaldehyde

Cat. No. B122850
CAS RN: 6630-33-7
M. Wt: 185.02 g/mol
InChI Key: NDOPHXWIAZIXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzaldehyde is a compound that has been extensively studied due to its utility in organic synthesis. It serves as a key intermediate in the synthesis of various heterocyclic compounds and has been employed in numerous chemical reactions facilitated by palladium catalysis. The compound's reactivity and versatility make it a valuable building block in the field of medicinal chemistry and material science .

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes typically involves a palladium-catalyzed ortho-bromination of benzaldehydes. This process uses a directing group,

Scientific Research Applications

Synthesis Applications

2-Bromobenzaldehyde has been utilized in various synthesis applications. It is an important substrate for creating compounds with potential biological, medicinal, and material applications. For instance, it has been used in the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes (Dubost et al., 2011), and for generating 1-aryl-1H-indazoles, which are important in pharmaceutical research (Cho et al., 2004). Additionally, it has been used in the catalysis of copper(I) salt/PEG-400 for the synthesis of 1-aryl-1H-indazoles (Bae & Cho, 2013).

Catalysis and Chemical Reactions

2-Bromobenzaldehyde is pivotal in catalytic reactions. For example, it reacts with primary amines under carbon monoxide in palladium-catalyzed processes to produce various compounds like 3-(alkylamino)isoindolin-1-ones (Cho et al., 1997) and tricyclic isoindolinones (Cho et al., 1997). It is also instrumental in the synthesis of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates (Cho et al., 1999).

Molecular Synthesis

In molecular synthesis, 2-bromobenzaldehyde has been used in the carbonylative cyclization with primary amines (Cho & Ren, 2009), and in the synthesis of 3-phenoxy-1,3-dihydro-1-isobenzofuranones (Cho et al., 1999). It's also used in the annulation reaction with carbonyl compounds to produce naphthol and naphthalene derivatives (Terao et al., 2000).

Diverse Chemical Reactions

Further, 2-bromobenzaldehyde has been involved in diverse chemical reactions like regiospecific bromination of benzene derivatives (Srivastava et al., 1996), and in the reaction with α-ethoxycrotyltributyltin showing varied chemo, regio, and stereochemistry (Dumartin et al., 1987).

Novel Applications

Novel applications include its use in the Friedländer approach for incorporating 6-bromoquinoline into chelating ligands (Hu et al., 2003), and in studying the crystal structure and vibrational spectra of its derivatives (Tursun et al., 2015).

Reaction Product Studies

Studies on reaction products of 2-bromobenzaldehyde include its conversion into cyanohydrin (Betz et al., 2007), and the indirect electrochemical synthesis of p-bromobenzaldehyde (Li-wen, 2010).

Advanced Synthesis Techniques

Advanced techniques involve the synthesis of indenols and indanones via catalytic cyclic vinylpalladation (Gevorgyan et al., 1999), and the synthesis of fluorenones through palladacycle-catalyzed sequential reactions (Liu et al., 2011).

Application in Modulator Synthesis

2-Bromobenzaldehyde also plays a role in the synthesis of novel cholinergic muscarinic M1 receptor positive allosteric modulators (Miura et al., 2019).

Safety And Hazards

2-Bromobenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 2-Bromobenzaldehyde are not mentioned in the search results, it is a key starting material in various synthetic applications, indicating its potential for continued use in chemical synthesis .

properties

IUPAC Name

2-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO/c8-7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOPHXWIAZIXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064430
Record name Benzaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to pale yellow liquid; mp = 18-21 deg C; [Alfa Aesar MSDS]
Record name 2-Bromobenzaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19538
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Bromobenzaldehyde

CAS RN

6630-33-7
Record name 2-Bromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6630-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK6FJ5FU9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzaldehyde
Reactant of Route 2
2-Bromobenzaldehyde
Reactant of Route 3
2-Bromobenzaldehyde
Reactant of Route 4
2-Bromobenzaldehyde
Reactant of Route 5
2-Bromobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromobenzaldehyde

Citations

For This Compound
3,120
Citations
CY Duan, YP Tian, CY Zhao, XZ You, TCW Mak - Polyhedron, 1997 - Elsevier
The new cadmium iodide complex CdL 2 I 2 (where L is a Schiff base ligand, 2-bromobenzaldehyde thiosemicarbazone) has been synthesized and characterized by spectroscopic …
Number of citations: 18 www.sciencedirect.com
CS Cho, LH Jiang, DY Lee, SC Shim… - Journal of …, 1997 - Wiley Online Library
… equimolar amount of 2-bromobenzaldehyde and primary amines … from readily available 2-bromobenzaldehyde and primary … carbonylative cyclization between 2-bromobenzaldehyde (1) …
Number of citations: 37 onlinelibrary.wiley.com
P Yadav, R Badekar, P Nag… - Journal of Advanced …, 2021 - sciensage.info
In this newly approached method a novel series of Transition metal complexes were synthesized by the reaction of 2-bromobenzaldehyde react with benzilmonoximehydrazone in …
Number of citations: 1 sciensage.info
R Betz, F Betzler, P Klüfers - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound [alternatively called (2-bromophenyl)(hydroxy)acetonitrile], C8H6BrNO, is the reaction product of 2-bromobenzaldehyde and hydrogen cyanide. Bond lengths and …
Number of citations: 5 scripts.iucr.org
조찬식, 이홍장, 이동엽, 심상철 - Bulletin of the Korean Chemical …, 1996 - koreascience.kr
… of 2-bromobenzaldehyde with pri mary amines. a: R= CH2Ph b: R= CK2 (CH2) 2CH3 c: R= Ph d: R= 4-MeC6H4 fi: R= 4-CICgH4 f: R= 4-MeOC6H4 Treatment of 2-bromobenzaldehyde (…
Number of citations: 17 koreascience.kr
MHM AL-saadi - Journal of Kerbala University - iasj.net
A new derivative of 2–bromobenzoldehyde [5–(2–hydroxyphenyl)–1, 3, 4–oxadiazole–2–yl] hydrazone was prepared, which was used as ligand to prepare a number of metal …
Number of citations: 1 www.iasj.net
S Some, B Dutta, JK Ray - Tetrahedron letters, 2006 - Elsevier
… A convenient synthetic approach to substituted benzene derivatives by modified Ullmann cross-coupling of 2-bromobenzaldehyde and bromovinylaldehydes followed by intramolecular …
Number of citations: 60 www.sciencedirect.com
YM Chumakov, PA Petrenko, TB Codita… - Crystallography …, 2014 - Springer
… It should be noted that the Br–C bond in I (1.894(4) Å) is 0.074 Å longer than the corresponding bond in 2 bromobenzaldehyde thiosemicarbazone [11]. …
Number of citations: 2 link.springer.com
J Noh, S Jung, DG Koo, G Kim, KS Choi, JH Park… - Scientific Reports, 2018 - nature.com
We fabricated nanowires of a conjugated oligomer and applied them to organic field-effect transistors (OFETs). The supramolecular assemblies of a thienoisoindigo-based small …
Number of citations: 15 www.nature.com
CS Cho, WX Ren - Tetrahedron Letters, 2009 - Elsevier
… 2-Bromobenzaldehyde was also found to be coupled and cyclized with ethanolamines and ethylenediamines under carbon monoxide pressure in the presence of a palladium catalyst to …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.